4-Morpholinobenzaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinobenzaldehyde thiosemicarbazone is a compound derived from the reaction of 4-morpholinobenzaldehyde with thiosemicarbazide. Thiosemicarbazones are known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties . The presence of the morpholine ring and the thiosemicarbazone moiety in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-morpholinobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 4-morpholinobenzaldehyde and thiosemicarbazide. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid. The mixture is stirred at room temperature for several hours until the product precipitates out .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Morpholinobenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Mechanism of Action
The biological activity of 4-morpholinobenzaldehyde thiosemicarbazone is primarily attributed to its ability to chelate metal ions and interact with biological macromolecules. The compound can form stable complexes with transition metals, which can then interact with DNA, proteins, and enzymes, leading to various biological effects . For example, its anticancer activity is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Morpholinobenzylidene thiosemicarbazone
- 4-Morpholinobenzylidene hydrazine carbothioamide
- 4-Morpholinobenzylidene semicarbazone
Comparison: 4-Morpholinobenzaldehyde thiosemicarbazone is unique due to the presence of both the morpholine ring and the thiosemicarbazone moiety, which contribute to its enhanced biological activity compared to similar compounds. For instance, while 4-morpholinobenzylidene thiosemicarbazone also exhibits antimicrobial properties, the addition of the morpholine ring in this compound enhances its solubility and bioavailability .
Properties
CAS No. |
64038-88-6 |
---|---|
Molecular Formula |
C12H16N4OS |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
[(E)-(4-morpholin-4-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H16N4OS/c13-12(18)15-14-9-10-1-3-11(4-2-10)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H3,13,15,18)/b14-9+ |
InChI Key |
QNXVGQNACGSIOY-NTEUORMPSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.